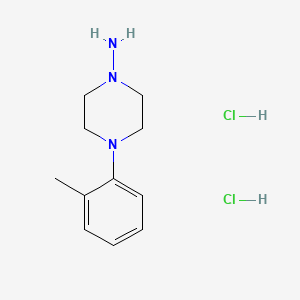
4-(2-Methylphenyl)piperazin-1-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylphenyl)piperazin-1-aminedihydrochloride is a chemical compound with a unique structure that includes a piperazine ring substituted with a 2-methylphenyl group.
Méthodes De Préparation
The synthesis of 4-(2-Methylphenyl)piperazin-1-aminedihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-(2-Methylphenyl)piperazin-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions: Reagents such as sulfonium salts, DBU, and PhSH are commonly used in the synthesis and modification of this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperazines and related derivatives.
Applications De Recherche Scientifique
4-(2-Methylphenyl)piperazin-1-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to receptor binding and neurochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 4-(2-Methylphenyl)piperazin-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurochemical receptors, influencing neurotransmitter release and uptake. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-(2-Methylphenyl)piperazin-1-aminedihydrochloride can be compared with other similar compounds such as:
- 4-(2-Chlorophenyl)piperazin-1-amine
- 4-(2-Fluorophenyl)piperazin-1-amine
- 4-(2-Methoxyphenyl)piperazin-1-amine
These compounds share a similar piperazine core but differ in the substituents on the phenyl ring. The unique properties of this compound, such as its specific binding affinities and reactivity, make it distinct and valuable for various research applications .
Propriétés
Formule moléculaire |
C11H19Cl2N3 |
|---|---|
Poids moléculaire |
264.19 g/mol |
Nom IUPAC |
4-(2-methylphenyl)piperazin-1-amine;dihydrochloride |
InChI |
InChI=1S/C11H17N3.2ClH/c1-10-4-2-3-5-11(10)13-6-8-14(12)9-7-13;;/h2-5H,6-9,12H2,1H3;2*1H |
Clé InChI |
XHQZGLIDTRNLNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2CCN(CC2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



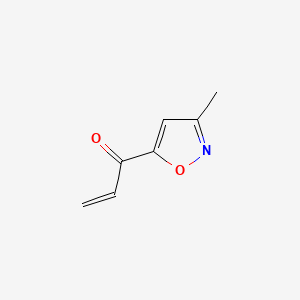
![2-[(Oxan-4-yl)amino]phenylfluoranesulfonate](/img/structure/B15314266.png)
![[(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)
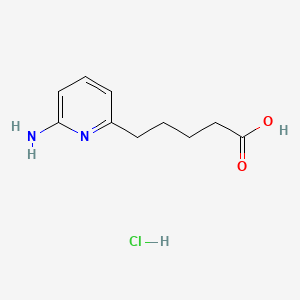
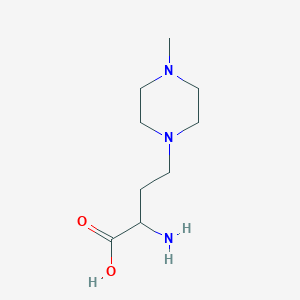

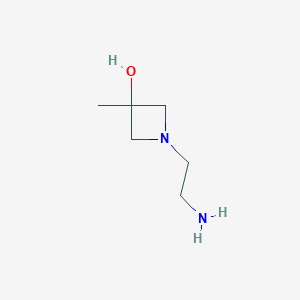
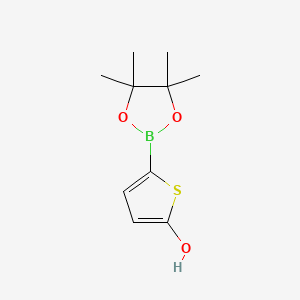
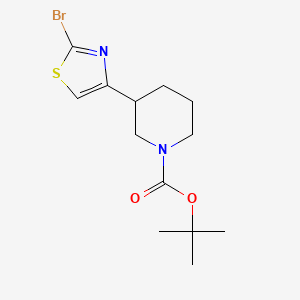

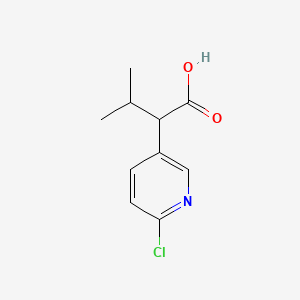
![tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate](/img/structure/B15314338.png)

